molecular formula C16H11N3O3 B1435846 2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile CAS No. 2096986-77-3

2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile

Cat. No.: B1435846
CAS No.: 2096986-77-3
M. Wt: 293.28 g/mol
InChI Key: SROADZQSJZUZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile is a complex organic compound with a unique structure that includes both isoindole and nicotinonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile typically involves the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanol with nicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the nicotinonitrile moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The isoindole moiety can form hydrogen bonds and other interactions with biological molecules, while the nicotinonitrile group can participate in various chemical reactions within the biological system. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
  • 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
  • 2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

What sets 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile apart from similar compounds is its combination of the isoindole and nicotinonitrile moieties.

Properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c17-10-11-4-3-7-18-14(11)22-9-8-19-15(20)12-5-1-2-6-13(12)16(19)21/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROADZQSJZUZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=C(C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.